
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a methoxy group, a methyl group, and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is a condensation reaction between an aldehyde and a nitroalkane. For instance, the reaction between 3-methoxy-4-methylbenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide or an amino acid catalyst can yield the desired nitrovinylbenzene compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitrovinyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its pharmacological potential, particularly as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene, particularly in its antimicrobial activity, involves the interaction of the nitro group with microbial cells. The nitro group can undergo reduction within the microbial cell, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes . This results in the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxy-5-(2-nitrovinyl)benzene: Similar structure with additional methoxy groups, used in materials science.
3-Nitro-2-phenylchroman-4-ol: A nitro compound with a chroman structure, studied for its antimicrobial properties.
3-Nitro-2-(4-chlorophenyl)-2H-chromene: Another nitro compound with a chromene structure, also investigated for antimicrobial activity.
Uniqueness
(E)-1-Methoxy-3-methyl-5-(2-nitrovinyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methoxy-3-methyl-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h3-7H,1-2H3/b4-3+ |
InChI Key |
YNVDUNSZIXLWIE-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


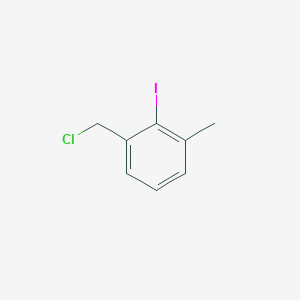
![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)
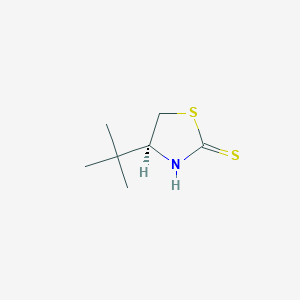
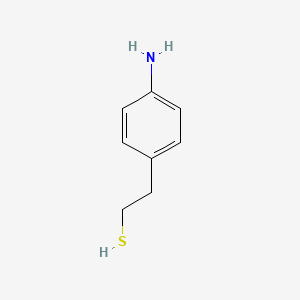
![N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13909336.png)
![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)

![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
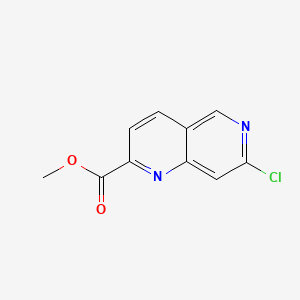
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
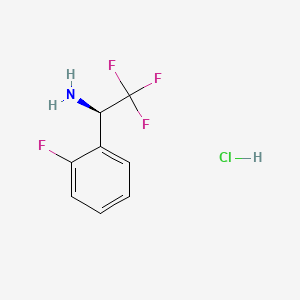
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
